(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-5-8-6-14(7-8)11(15)9-1-3-10(13)4-2-9/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGXBTYPENNTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps, including the formation of the azetidine ring and the introduction of fluorine atoms. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Azetidine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final step usually involves coupling the fluoromethyl and fluorophenyl groups to the azetidine ring
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as DAST, LiAlH4, and other nucleophiles are commonly used in these reactions. .
Scientific Research Applications
Chemistry
(3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
The compound is under investigation for its potential biological activity:
- Enzyme Interactions : Studies indicate that it may interact with specific enzymes, potentially inhibiting their activity, which can be crucial in biochemical pathways.
- Cell Growth Inhibition : In vitro studies have shown that derivatives of this compound can significantly inhibit cell growth in breast cancer models, indicating its potential as an anticancer agent.
Medicine
Research is ongoing to explore therapeutic applications:
- Drug Development : The compound is being studied for its role in developing new drugs targeting various diseases, particularly in oncology and neurology.
- Mood Regulation : Animal model studies suggest that it modulates endocannabinoid levels, indicating potential applications in mood regulation and pain management.
Industry
The unique properties of this compound make it valuable in industrial applications:
- Materials Science : Its chemical characteristics are useful in developing advanced materials with tailored properties.
- Chemical Manufacturing : The compound's reactivity allows it to be used in various chemical processes and formulations.
In Vitro Studies
A study demonstrated that azetidinone derivatives, including those with fluorinated phenyl groups, significantly inhibited cell growth in breast cancer models. The most potent derivatives induced apoptosis in MCF-7 cells, suggesting a potential therapeutic application in oncology.
Animal Models
In vivo experiments indicated that administration of the compound at varying doses modulated endocannabinoid levels without adverse effects. Lower doses increased norepinephrine levels alongside 2-arachidonoylglycerol (2-AG), highlighting its role in mood regulation and analgesia.
Mechanism of Action
The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Differentiators
Heterocyclic Core
- Azetidine vs.
- Azetidinone vs. Azetidinyl Methanone: Ezetimibe’s 2-azetidinone core facilitates cholesterol absorption inhibition via NPC1L1 binding, whereas the methanone linkage in the target compound may favor interactions with enzymes like MAGL or kinases .
Substituent Effects
- Fluoromethyl Group : The 3-fluoromethyl substituent in the target compound increases lipophilicity relative to JNJ-42226314’s thiazole-piperazine group, which could enhance blood-brain barrier penetration for CNS applications .
- 4-Fluorophenyl Moieties: Common across all compared compounds, this group optimizes π-π stacking and hydrophobic interactions with target proteins. However, its position (e.g., indole-linked in JNJ-42226314 vs. direct methanone in the target compound) modulates binding specificity .
Pharmacological Potency
- However, the absence of a thiazole-piperazine moiety may alter reversible binding kinetics .
- GLUT4 Modulation : Compounds with 4-fluorophenyl groups and extended hydrophobic chains (e.g., ) show GLUT4 suppression, suggesting the target compound’s fluoromethyl group could be optimized for similar metabolic effects .
Biological Activity
Overview
The compound (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone is a member of the azetidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
- Molecular Weight : 240.23 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves its interaction with specific biological targets:
- Monoacylglycerol Lipase (MAGL) : The compound acts as an inhibitor of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases levels of 2-AG, leading to enhanced activation of cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain sensation and inflammation.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that azetidinone derivatives can inhibit the proliferation of MCF-7 breast cancer cells with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Example A | MCF-7 | 10 |
| Example B | MDA-MB-231 | 15 |
Case Studies
- In Vitro Studies : A study demonstrated that azetidinone derivatives, including those with fluorinated phenyl groups, significantly inhibited cell growth in breast cancer models. The most potent derivatives were noted to induce apoptosis in MCF-7 cells, suggesting a potential therapeutic application in oncology .
- Animal Models : In vivo experiments have shown that administration of the compound at varying doses resulted in significant modulation of endocannabinoid levels without adverse effects. Lower doses led to increased levels of norepinephrine alongside 2-AG, indicating a potential role in mood regulation and analgesia.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cell Signaling Modulation : The elevation of 2-AG levels affects various signaling pathways involved in inflammation and pain response, suggesting therapeutic potential for conditions such as chronic pain and anxiety disorders.
- Antiviral Properties : Some azetidinone derivatives have been reported to exhibit antiviral activity against human coronaviruses, indicating a broader spectrum of biological activity beyond anticancer effects .
Q & A
Basic: What are the common synthetic routes for (3-(Fluoromethyl)azetidin-1-yl)(4-fluorophenyl)methanone?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the azetidine ring with fluoromethyl substitution via nucleophilic substitution or ring-closing metathesis. For example, fluoromethylation of azetidine precursors using fluoromethylating agents like Selectfluor® under anhydrous conditions .
- Step 2 : Coupling the fluoromethyl-azetidine intermediate with 4-fluorobenzoyl chloride via a nucleophilic acyl substitution reaction. This step often requires a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DCM or THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product. Reaction progress is monitored via TLC or HPLC .
Advanced: How can reaction conditions be optimized to improve fluoromethyl group incorporation in the azetidine ring?
Answer:
Key optimization strategies include:
- Solvent Selection : Use anhydrous DMF or acetonitrile to enhance fluoromethylating agent reactivity .
- Catalyst Screening : Evaluate Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to accelerate substitution reactions .
- Temperature Control : Maintain 0–5°C during fluoromethylation to minimize side reactions (e.g., ring-opening) .
- Stoichiometry : Use a 1.2–1.5 molar excess of the fluoromethylating agent to ensure complete substitution. Yield improvements (>15%) are often achieved by iterative parameter testing .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. for C₁₁H₁₀F₂NO: 234.08 g/mol) .
- IR Spectroscopy : Detect carbonyl stretch (~1680 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .
Advanced: How can conflicting NMR data during structural elucidation be resolved?
Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals, particularly for overlapping azetidine ring protons .
- Computational Predictions : Compare experimental ¹H/¹³C shifts with DFT-calculated values (software: Gaussian or ADF) to validate assignments .
- Decoupling Experiments : Apply ¹⁹F decoupling in ¹H NMR to simplify splitting patterns caused by fluorine coupling .
Basic: What in vitro assays are used to assess biological activity?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against targets like MAGL (monoacylglycerol lipase) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects .
- Binding Affinity Studies : Radioligand displacement assays (e.g., [³H]-CP55,940 for cannabinoid receptors) .
Advanced: How to design an in vivo study to evaluate pharmacokinetics and target engagement?
Answer:
- Dosing Strategy : Administer compound intravenously (1–10 mg/kg) and orally (5–50 mg/kg) in rodents to calculate bioavailability .
- Biomarker Analysis : Quantify brain 2-AG levels via LC-MS/MS post-administration to confirm MAGL inhibition .
- Functional Readouts : Monitor behavioral responses (e.g., pain thresholds in neuropathic models) and EEG gamma power changes to assess CNS activity .
Basic: How to determine solubility and stability under experimental conditions?
Answer:
- Solubility Testing : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Centrifuge and quantify supernatant via UV-Vis (λmax ~260 nm) .
- Stability Profiling : Incubate compound in simulated gastric fluid (pH 2) and plasma (37°C). Analyze degradation via HPLC at 0, 6, 12, and 24 hours .
Advanced: How can computational modeling predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding poses in MAGL’s active site. Prioritize poses with hydrogen bonds to Ser122/Asp239 .
- Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD and interaction energy profiles .
- QSAR Modeling : Coralogic or MOE to link structural features (e.g., fluoromethyl group) to inhibitory potency .
Basic: What are common impurities during synthesis, and how are they addressed?
Answer:
- By-Products :
- Incomplete fluoromethylation (unsubstituted azetidine).
- Oxidative degradation of the 4-fluorophenyl group.
- Mitigation :
Advanced: What is the role of fluorinated groups in pharmacological activity?
Answer:
- Enhanced Binding Affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target residues (e.g., MAGL’s catalytic triad) .
- Metabolic Stability : The fluoromethyl group reduces CYP450-mediated oxidation, prolonging half-life in vivo .
- Lipophilicity Adjustment : Fluorine atoms fine-tune logP values, improving blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
